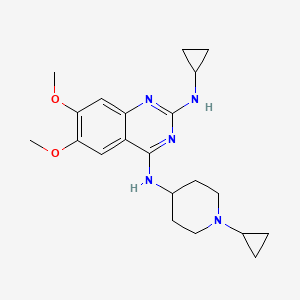![molecular formula C20H17BrN2O4S B7432546 N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B7432546.png)
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide, commonly known as BPNM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPNM belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial and antifungal properties. However, BPNM is not used as a drug, but rather as a research tool in various scientific studies.
Mécanisme D'action
BPNM works by binding to specific proteins, thereby inhibiting their activity. This inhibition can be either reversible or irreversible, depending on the specific protein and the binding site. BPNM has been shown to bind to various proteins, including the human carbonic anhydrase II (hCA II), which is an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and physiological effects:
BPNM has been shown to have various biochemical and physiological effects, including the inhibition of hCA II activity, which can lead to a decrease in the production of bicarbonate ions in the body. BPNM has also been shown to have an effect on the activity of other proteins, including the human serum albumin (HSA), which is a protein involved in the transport of various molecules in the body.
Avantages Et Limitations Des Expériences En Laboratoire
BPNM has several advantages for use in laboratory experiments, including its high potency and specificity for binding to specific proteins. However, BPNM also has limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the use of BPNM in scientific research, including the identification of novel drug targets and the development of new drugs. BPNM can also be used in the study of protein-protein interactions, which is essential in understanding various biological processes. Additionally, BPNM can be used in the development of new diagnostic tools for various diseases.
In conclusion, BPNM is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPNM has been extensively used in scientific research for various purposes, including the study of protein-protein interactions, identification of novel drug targets, and drug discovery. BPNM works by binding to specific proteins, thereby inhibiting their activity. BPNM has several advantages for use in laboratory experiments, including its high potency and specificity for binding to specific proteins. However, BPNM also has limitations, including its potential toxicity and the need for careful handling and storage. There are several future directions for the use of BPNM in scientific research, including the identification of novel drug targets and the development of new drugs.
Méthodes De Synthèse
BPNM can be synthesized using various methods, including the reaction of 2-bromobenzyl chloride with N-methyl-4-nitrobenzenesulfonamide in the presence of a base. The reaction yields BPNM as a white crystalline solid, which can be purified using recrystallization.
Applications De Recherche Scientifique
BPNM has been extensively used in scientific research for various purposes, including the study of protein-protein interactions, identification of novel drug targets, and drug discovery. BPNM is particularly useful in identifying the binding sites of proteins, which is essential in drug discovery and development.
Propriétés
IUPAC Name |
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c1-22(28(26,27)17-13-11-16(12-14-17)23(24)25)20(15-7-3-2-4-8-15)18-9-5-6-10-19(18)21/h2-14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDIQHKQFOPGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CC=CC=C2Br)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline](/img/structure/B7432470.png)
![Ethyl 3-fluoro-4-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7432482.png)
![Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate](/img/structure/B7432484.png)
![4-[(3,4-Difluorophenyl)methylsulfanylmethyl]-2-(5-methylfuran-2-yl)-1,3-thiazole](/img/structure/B7432485.png)
![2-[(2,6-Difluorophenyl)methylsulfanylmethyl]-5-methyl-1,3-benzothiazole](/img/structure/B7432492.png)
![1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-3-[3-[(5-methylpyridin-2-yl)amino]propyl]urea](/img/structure/B7432495.png)




![5-[(3-Methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B7432534.png)
![1-Methyl-2-[[4-(1,1,1-trifluoropropan-2-yl)phenyl]methylsulfanyl]benzimidazole-5-sulfonamide](/img/structure/B7432541.png)
![N-[3-(2-oxoazepan-1-yl)propyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B7432545.png)
![N-[(2-bromophenyl)-phenylmethyl]-3-fluoro-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7432555.png)